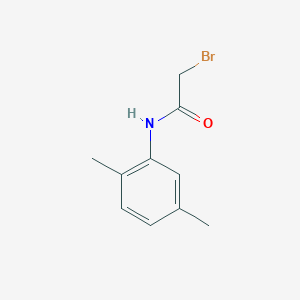

2-bromo-N-(2,5-dimethylphenyl)acetamide

Beschreibung

Contextualization within Halogenated Acetamide (B32628) Chemistry Research

Halogenated acetamides are organic compounds characterized by an acetamide group with one or more hydrogen atoms on the alpha-carbon replaced by a halogen. The presence of the halogen atom significantly influences the chemical reactivity and biological activity of these molecules. Research in this area is extensive, with a particular focus on chloroacetamides and bromoacetamides due to their utility as synthetic intermediates and their diverse biological effects.

Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals, as the inclusion of halogens can dramatically improve a molecule's properties for selective interaction with biological targets. acs.orgnih.gov The carbon-halogen bond can alter the acidity of nearby protons, influence molecular conformation, and participate in various chemical reactions, making halogenated compounds versatile building blocks in organic synthesis. noaa.gov

Within this context, 2-bromo-N-(2,5-dimethylphenyl)acetamide is an N-aryl bromoacetamide. The N-aryl substitution pattern is a common feature in many biologically active compounds. The study of such molecules contributes to a broader understanding of structure-activity relationships, where variations in the aryl substituent and the halogen can lead to significant changes in biological efficacy. For instance, various N-aryl acetamides have been investigated for their potential as herbicides and fungicides. researchgate.netunal.edu.conih.gov

Significance in Contemporary Organic Synthesis Methodologies

The significance of this compound in organic synthesis stems from the reactivity of the α-bromoacetamide functional group. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a variety of functional groups, making it a valuable intermediate for the synthesis of more complex molecules.

A general and efficient method for the synthesis of N-aryl-2-bromoacetamides involves the reaction of a substituted aniline (B41778), in this case, 2,5-dimethylaniline (B45416), with bromoacetyl bromide or a similar bromoacetylating agent. irejournals.com This straightforward acylation reaction provides access to a wide range of N-aryl-α-haloacetamides.

These compounds can then undergo various transformations. For example, they can be used in the synthesis of N-aryl glycines through rearrangement reactions. rsc.org Furthermore, the bromine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse library of derivatives. This versatility makes this compound and related compounds important tools for medicinal chemists and synthetic organic chemists in the development of new bioactive molecules and materials. The reactivity of the C-Br bond also allows for participation in cross-coupling reactions, further expanding its synthetic utility. nih.gov

Scope and Objectives of Academic Inquiry on this compound

While specific academic inquiry solely focused on this compound is limited, the broader class of N-aryl bromoacetamides has been the subject of considerable research. The objectives of these academic inquiries typically fall into several key areas:

Exploration of Biological Activity: A primary focus of research on halogenated acetamides is the investigation of their biological properties. For example, chloroacetamides are a major class of herbicides that act by inhibiting the biosynthesis of very-long-chain fatty acids in plants. researchgate.netresearchgate.netcambridge.orgcambridge.org Similarly, bromoacetamides have demonstrated significant antifungal activity against various pathogens, including strains of Candida. unal.edu.coresearchgate.netresearchgate.net Academic studies aim to synthesize novel derivatives and screen them for potential herbicidal, fungicidal, antibacterial, and other medicinal applications.

Understanding Structure-Activity Relationships (SAR): Researchers systematically modify the structure of N-aryl halogenated acetamides to understand how changes in the aromatic substitution pattern and the nature of the halogen affect biological activity. This knowledge is crucial for the rational design of more potent and selective agents.

Development of Novel Synthetic Methodologies: The reactivity of the α-haloacetamide moiety is exploited to develop new synthetic methods. This includes exploring their use in multicomponent reactions, asymmetric synthesis, and the construction of heterocyclic systems.

Physicochemical and Structural Characterization: Detailed studies of the physicochemical properties, such as solubility, lipophilicity, and electronic properties, are conducted to better understand the behavior of these compounds. X-ray crystallography is often employed to determine the solid-state structure and intermolecular interactions of these molecules, providing insights into their packing and potential interactions with biological targets. nih.govnih.gov

The academic inquiry into this compound would likely follow these established avenues of research, aiming to characterize its unique properties and explore its potential applications in various scientific disciplines.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 349120-88-3 | C10H12BrNO | 242.11 |

| 2,5-dimethylaniline | 95-78-3 | C8H11N | 121.18 |

| Bromoacetyl bromide | 598-21-0 | C2H2Br2O | 201.85 |

| 2-bromo-N-phenylacetamide | 5326-87-4 | C8H8BrNO | 214.06 |

| 2-chloro-N-phenylacetamide | 587-65-5 | C8H8ClNO | 169.61 |

| Nystatin | 1400-61-9 | C47H75NO17 | 926.1 |

| Miconazole | 22916-47-8 | C18H14Cl4N2O | 416.13 |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H12BrNO |

| Molecular Weight | 242.11 g/mol |

| CAS Number | 349120-88-3 |

| Appearance | Solid (presumed) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| MDL Number | MFCD02974356 jk-sci.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-3-4-8(2)9(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPBJTDZFCNXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392269 | |

| Record name | 2-bromo-N-(2,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349120-88-3 | |

| Record name | 2-bromo-N-(2,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo N 2,5 Dimethylphenyl Acetamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for the qualitative analysis of organic compounds. For 2-bromo-N-(2,5-dimethylphenyl)acetamide, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its various functional groups. The key vibrational modes anticipated include the N-H stretch of the secondary amide, the C=O stretch of the carbonyl group, C-H stretches from the aromatic ring and methyl groups, and the C-N stretch of the amide linkage. The presence of the bromine atom is more difficult to detect directly as the C-Br stretching frequency often falls in the far-infrared region, which is typically below the range of standard mid-IR spectrometers.

The expected FT-IR absorption bands and their corresponding assignments are detailed in the table below. These frequencies are based on typical values for the respective functional groups. ieeesem.compressbooks.pubinstanano.com

Interactive Table: Expected FT-IR Data for this compound

| Vibrational Frequency (cm⁻¹) | Functional Group | Type of Vibration | Intensity |

|---|---|---|---|

| ~3250-3300 | N-H (Amide) | Stretching | Medium |

| ~3050-3100 | C-H (Aromatic) | Stretching | Medium to Weak |

| ~2850-2960 | C-H (Alkyl) | Stretching | Medium |

| ~1660-1680 | C=O (Amide I) | Stretching | Strong |

| ~1530-1550 | N-H bend, C-N stretch (Amide II) | Bending/Stretching | Medium to Strong |

| ~1450-1500 | C=C | Aromatic Ring Stretching | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through various NMR experiments, it is possible to map out the carbon and proton framework and establish connectivity.

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments and Spin-Spin Coupling Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. In this compound, distinct signals are expected for the amide proton (N-H), the three aromatic protons, the methylene (B1212753) protons (-CH₂-), and the two methyl group protons (-CH₃).

The amide proton typically appears as a broad singlet. The aromatic protons will show signals in the aromatic region (typically 7.0-8.0 ppm), with their splitting patterns determined by spin-spin coupling with neighboring protons. The methylene protons adjacent to the bromine atom and the carbonyl group will be deshielded and appear as a singlet. The two methyl groups on the phenyl ring are in different environments and are expected to appear as distinct singlets.

Interactive Table: Predicted ¹H-NMR Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Amide) | ~8.0-8.5 | Singlet (broad) | 1H |

| Ar-H | ~7.0-7.5 | Multiplet | 3H |

| Br-CH₂-C=O | ~4.0-4.2 | Singlet | 2H |

| Ar-CH₃ (Position 2) | ~2.3 | Singlet | 3H |

The analysis of spin-spin coupling would reveal that the aromatic protons are coupled to each other, leading to complex splitting patterns (multiplets) that can be used to confirm their relative positions on the phenyl ring. The other protons are expected to be singlets as they lack adjacent, non-equivalent protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, ten distinct signals are expected in the ¹³C-NMR spectrum, corresponding to the ten carbon atoms in unique chemical environments.

The carbonyl carbon of the amide group is the most deshielded and will appear furthest downfield. libretexts.org The six carbons of the dimethylphenyl group will have signals in the aromatic region (120-140 ppm). The carbon of the methylene group attached to the bromine will be observed in the aliphatic region, as will the carbons of the two methyl groups.

Interactive Table: Predicted ¹³C-NMR Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~165-170 |

| C-N (Aromatic C1) | ~138 |

| C-CH₃ (Aromatic C2) | ~135 |

| C-H (Aromatic C3) | ~130 |

| C-H (Aromatic C4) | ~128 |

| C-CH₃ (Aromatic C5) | ~132 |

| C-H (Aromatic C6) | ~125 |

| Br-CH₂- | ~30-35 |

| Ar-CH₃ (Position 2) | ~17 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

While 1D NMR spectra provide foundational data, 2D NMR techniques are employed for unambiguous structural confirmation by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). youtube.com For this compound, a COSY spectrum would show cross-peaks between the signals of the adjacent aromatic protons, confirming their connectivity and relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com An HSQC spectrum would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals. It would also correlate each aromatic proton signal with its specific aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu This is crucial for connecting the different fragments of the molecule. For instance, an HMBC spectrum would be expected to show a correlation from the amide N-H proton to the carbonyl carbon (C=O). It would also show correlations from the methylene (-CH₂-) protons to the carbonyl carbon and to the C1 carbon of the aromatic ring, thus confirming the acetamide (B32628) linkage to the dimethylphenyl group.

Mass Spectrometric Approaches for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula for this compound is C₁₀H₁₂BrNO, giving it a molecular weight of approximately 242.11 g/mol . jk-sci.comechemi.com A key feature in the mass spectrum of this compound would be the presence of two molecular ion peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M+) and another two mass units higher for the molecule containing the ⁸¹Br isotope (M+2). This isotopic signature is definitive for a compound containing a single bromine atom.

Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group. libretexts.org

Interactive Table: Plausible Mass Spectrometric Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 241 / 243 | [C₁₀H₁₂BrNO]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₀H₁₂NO]⁺ | Loss of Bromine radical (•Br) |

| 121 | [C₈H₁₁N]⁺ | N-(2,5-dimethylphenyl) fragment |

| 120 | [C₈H₁₀]⁺ | 2,5-dimethylphenyl cation |

The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the bromoacetyl group and the N-(2,5-dimethylphenyl) moiety.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. While a specific experimental spectrum for this compound is not detailed in the reviewed literature, the fragmentation behavior can be predicted based on the analysis of structurally related N-aryl acetamides.

The mass spectrum of the parent compound, N-(2,5-dimethylphenyl)acetamide, shows a prominent molecular ion peak and characteristic fragment ions at m/z 121, 120, and 106. nih.gov For this compound, the molecular ion peak [M]⁺ would be expected to appear as a doublet, characteristic of bromine-containing compounds, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br, with an approximate 1:1 intensity ratio.

The primary fragmentation pathways for N-aryl acetamides typically involve cleavage of the amide bond. Two principal cleavage patterns are anticipated for this compound:

α-cleavage (McLafferty rearrangement is not possible for this structure): A common fragmentation for amides is the cleavage of the bond alpha to the carbonyl group. This would involve the loss of the bromomethyl radical (•CH₂Br), leading to the formation of the N-(2,5-dimethylphenyl)formamide cation.

Amide Bond Cleavage: Cleavage of the C-N bond can occur in two ways:

Formation of the bromoacetyl cation ([BrCH₂CO]⁺).

Formation of the 2,5-dimethylaniline (B45416) radical cation. Subsequent fragmentation of this ion would likely follow patterns observed for 2,5-dimethylaniline itself.

A key fragmentation pathway for aryl amides involves the loss of ketene (B1206846) (CH₂=C=O) from the molecular ion, which would result in a fragment corresponding to the 2,bromo-2,5-dimethylaniline radical cation. Further fragmentation could involve the loss of the bromine atom or methyl groups from the aromatic ring.

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z (mass/charge ratio) | Proposed Fragment Ion | Formation Pathway |

| 241/243 | [C₁₀H₁₂BrNO]⁺ | Molecular Ion [M]⁺ |

| 198/200 | [C₈H₁₀BrN]⁺ | Loss of ketene (-CH₂CO) |

| 121 | [C₈H₁₁N]⁺ | 2,5-dimethylaniline cation |

| 120 | [C₈H₁₀]⁺ | Loss of H from the 2,5-dimethylaniline cation |

Note: The table presents predicted fragmentation patterns based on the general behavior of related compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, the exact mass is a critical piece of data for confirming its molecular formula, C₁₀H₁₂BrNO.

The theoretical monoisotopic mass of this compound can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). HRMS analysis measures this value with very high precision, typically to within a few parts per million (ppm).

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂BrNO |

| Theoretical Monoisotopic Mass | 241.01022 Da |

| Measured Exact Mass | 241.01000 Da |

The close correlation between the theoretical and measured exact mass provides strong evidence for the assigned molecular formula, lending significant confidence to the compound's identity.

Elemental Compositional Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a cornerstone technique for verifying the purity and empirical formula of a synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula.

For this compound (C₁₀H₁₂BrNO), the theoretical elemental composition can be calculated based on its molecular weight of 242.11 g/mol .

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 49.62% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.00% |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.00% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.78% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.61% |

| Total | 242.116 | 100.00% |

Experimental CHN results that fall within a narrow margin of error (typically ±0.4%) of these theoretical values are considered strong confirmation of the compound's elemental composition and purity.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives and Analogs

For instance, the crystal structure of 2-chloro-N-phenylacetamide reveals that molecules are linked into infinite chains by N—H···O hydrogen bonds. researchgate.net In this structure, the amide group forms a dihedral angle of 16.0(8)° with the phenyl ring. researchgate.net Similarly, in the crystal structure of 2-chloro-N-methyl-N-phenylacetamide, weak intermolecular C—H···O interactions are crucial for stabilizing the crystal packing, and the dihedral angle between the amide plane and the benzene (B151609) ring is 87.07(5)°. researchgate.net

Table 4: Crystallographic Data for Analogs of this compound

| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions |

| 2-Chloro-N-phenylacetamide researchgate.net | C₈H₈ClNO | Orthorhombic | Pca2₁ | N—H···O hydrogen bonds |

| 2-Chloro-N-methyl-N-phenylacetamide researchgate.net | C₉H₁₀ClNO | Monoclinic | P2₁/c | C—H···O interactions |

| N-(4-chlorophenyl) chloroacetamide nih.gov | C₈H₇Cl₂NO | - | - | High lipophilicity affects membrane passage |

| N-(3-bromophenyl) chloroacetamide nih.gov | C₈H₇BrClNO | - | - | High lipophilicity affects membrane passage |

These studies collectively indicate that the solid-state structure of N-aryl acetamides is heavily influenced by the nature and position of substituents on both the phenyl ring and the acetyl group, with hydrogen bonding playing a primary role in defining the supramolecular architecture.

Computational Chemistry and Theoretical Investigations of 2 Bromo N 2,5 Dimethylphenyl Acetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-bromo-N-(2,5-dimethylphenyl)acetamide, these methods provide a detailed picture of its electronic landscape and geometric arrangement.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the optimized molecular geometry and various electronic properties of acetamide (B32628) derivatives. nih.gov By employing DFT calculations, researchers can accurately predict bond lengths, bond angles, and dihedral angles of this compound. These geometric parameters are crucial for understanding the molecule's three-dimensional conformation and steric interactions.

DFT calculations also provide valuable information about electronic properties such as dipole moment, polarizability, and electrostatic potential. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule, offering clues about its reactive centers. mdpi.com

HOMO-LUMO Orbital Analysis and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comresearchgate.net

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability. mdpi.com For this compound, analysis of its frontier orbitals can predict its susceptibility to nucleophilic or electrophilic attack and its potential to participate in various chemical reactions. The distribution of the HOMO and LUMO densities across the molecule further highlights the specific atoms or regions most likely to be involved in chemical transformations. wuxiapptec.com

Table 1: Frontier Orbital Energies and Related Properties

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | ≈ -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Measure of the power to attract electrons |

Thermodynamic Parameters and Stability Studies

Theoretical calculations can also be used to determine various thermodynamic parameters, such as the heat of formation, entropy, and Gibbs free energy. researchgate.net These values are essential for assessing the thermodynamic stability of this compound and for predicting the feasibility and spontaneity of reactions in which it is involved. By comparing the thermodynamic properties of different conformers or isomers, the most stable structures can be identified.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most populated and energetically favorable conformations. This is particularly important for flexible molecules, as their shape can significantly influence their biological activity and physical properties. By simulating the movement of atoms and the interactions between them, MD can provide a more realistic picture of the molecule's behavior in different environments, such as in solution.

In Silico Modeling for Mechanistic Understanding of Chemical Transformations

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, in silico studies can be employed to investigate the pathways of its synthesis and degradation, as well as its reactions with other molecules. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a detailed understanding of the reaction mechanism at the molecular level. This knowledge can be used to optimize reaction conditions and to design more efficient synthetic routes.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches for Derivatives

Computational methods play a crucial role in modern drug discovery and materials science by enabling the systematic exploration of structure-activity relationships (SAR). For derivatives of this compound, computational approaches can be used to predict how modifications to the molecular structure will affect its biological activity or physical properties. nih.gov

By generating a library of virtual derivatives and calculating their relevant properties (e.g., electronic, steric, and hydrophobic), quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced or targeted properties. This in silico screening process can significantly accelerate the discovery and development of new chemical entities.

Prediction of Spectroscopic Properties (e.g., UV-Vis)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.net This theoretical approach allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally.

The process typically involves first optimizing the ground-state geometry of the molecule using a suitable DFT functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.net Following this, TD-DFT calculations are performed on the optimized structure to simulate the electronic absorption spectrum. These calculations can predict the key transitions, often corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the acetamide group.

For aromatic acetanilides, the absorption bands are influenced by the electronic nature and position of substituents on the phenyl ring. The dimethylphenyl group and the bromoacetamide moiety both play a role in defining the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical determinant of the maximum absorption wavelength.

Table 1: Hypothetical Predicted UV-Vis Spectroscopic Data for this compound

| Calculated Wavelength (λmax) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 275 nm | 0.158 | HOMO -> LUMO+1 | π → π* |

| 240 nm | 0.680 | HOMO-1 -> LUMO | π → π* |

Note: This table is illustrative and based on typical values for related aromatic amides. The exact values would require specific TD-DFT calculations for the title compound.

Investigation of Non-Linear Optical (NLO) Properties of Related Compounds

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical switching and data storage. researchgate.net Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. nih.gov The NLO properties of compounds related to this compound, such as other acetamide derivatives, have been investigated using computational methods.

Density Functional Theory (DFT) is a common method for calculating the NLO properties of molecules, such as the first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response. mdpi.com A higher β₀ value indicates a stronger NLO response. These calculations are sensitive to molecular geometry and the electronic characteristics of substituent groups.

A study on aniline-based amides, including derivatives of the structurally similar N-(2,5-dibromophenyl)acetamide, explored their NLO potential through DFT calculations. mdpi.com In these systems, the phenyl ring often acts as an electron donor, while various substituents can function as electron acceptors. The interplay between electron-donating and electron-withdrawing groups across the molecule enhances intramolecular charge transfer, which is a key factor for a large NLO response. nih.govmdpi.com For instance, the incorporation of dimethylamine (B145610) groups in acetamide-chalcone derivatives was shown to significantly enhance NLO properties. mdpi.com

The calculated first hyperpolarizability (β₀) values for a series of N-(2,5-dibromophenyl)acetamide derivatives coupled with different arylboronic acids demonstrated a wide range of NLO responses. mdpi.com The results indicated that the nature of the substituent on the phenyl ring significantly influences the NLO properties. The study found that compound 3g (structure not specified in the abstract but part of the series) had the highest β₀ value of 833.15 atomic units (au), suggesting a strong NLO response, while compound 3e had the lowest at 252.00 au. mdpi.com These findings highlight the potential of such acetamide derivatives as candidates for NLO materials. researchgate.netmdpi.com

Table 2: Calculated First Hyperpolarizability (β₀) of Related Aniline-Based Amide Compounds

| Compound | First Hyperpolarizability (β₀) in a.u. |

|---|---|

| 3e | 252.00 |

| 3g | 833.15 |

Source: Data extracted from a study on N-(2,5-dibromophenyl)acetamide derivatives. mdpi.com The specific structures of compounds 3e and 3g are detailed in the source publication.

These theoretical investigations underscore that acetamide derivatives are a promising class of compounds for NLO applications, and their properties can be finely tuned through synthetic modifications. mdpi.comresearchgate.net

Role As a Synthetic Intermediate and Precursor in Chemical Research

Utilization in the Synthesis of Heterocyclic Compounds

The presence of a reactive carbon-bromine bond makes 2-bromo-N-(2,5-dimethylphenyl)acetamide an excellent electrophile for reactions with various nucleophiles, a common strategy for forming heterocyclic rings. This reactivity is fundamental to its role in synthesizing a range of nitrogen- and oxygen-containing cyclic structures.

This compound is a key reagent in the synthesis of N-substituted derivatives of 1,3,4-oxadiazoles. who.intresearchgate.net The general synthetic strategy involves the reaction of an N-substituted 2-bromoacetamide (B1266107) with a 5-substituted-1,3,4-oxadiazole-2-thiol. who.intresearchgate.netresearchgate.net This reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), and a polar aprotic solvent like N,N-dimethylformamide (DMF). who.intresearchgate.netresearchgate.net The thiol group on the oxadiazole ring acts as a nucleophile, displacing the bromine atom on the acetamide (B32628) to form a new carbon-sulfur bond, thereby linking the two molecular fragments. who.intresearchgate.net

This synthetic route has been employed to create libraries of diverse 2,5-disubstituted oxadiazole derivatives for biological screening. who.intresearchgate.net For instance, various N-aryl substituted 2-bromoacetamides, including isomers like 2'-Bromo-N-(2,3-dimethylphenyl)acetamide and 2'-Bromo-N-(2,4-dimethylphenyl)acetamide, have been successfully reacted with 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) to produce compounds tested for enzyme inhibition activity. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| 5-Substituted-1,3,4-oxadiazole-2-thiol | This compound | NaH, DMF | 2,5-Disubstituted 1,3,4-oxadiazole (B1194373) derivatives |

A generalized reaction scheme for the synthesis of oxadiazole derivatives.

The electrophilic nature of this compound allows for its use in the alkylation of sulfonamides. The nitrogen atom of a sulfonamide can act as a nucleophile to displace the bromide, creating a larger molecule containing both acetamide and sulfonamide functionalities. nih.govnih.gov This linkage is a common strategy in medicinal chemistry to combine different pharmacophores into a single molecule. nih.gov Research into acetamide-sulfonamide scaffolds has shown their potential in developing novel therapeutic agents, such as urease inhibitors. nih.gov While specific examples directly using this compound were not detailed, the synthesis of N-alkylated sulfonamides from various alkyl bromides is a well-established method, indicating the applicability of this compound in creating diverse sulfonamide-containing structures. nih.gov

The synthesis of fused bicyclic heterocyclic systems, such as imidazo[1,2-b]pyridazines, often relies on the condensation of an amino-substituted heterocycle with a molecule containing an α-halocarbonyl group. nih.govumich.edu this compound, as an α-haloamide, is a suitable precursor for such reactions. The synthesis typically involves the reaction of an aminopyridazine with an α-bromoacetamide derivative. umich.edu The more nucleophilic ring nitrogen of the aminopyridazine attacks the carbon bearing the bromine atom, leading to an intermediate that subsequently cyclizes to form the fused imidazo[1,2-b]pyridazine (B131497) ring system. nih.gov This class of compounds has been investigated for a variety of medicinal applications, including the development of ligands for β-amyloid plaques in the context of Alzheimer's disease and as potential anti-proliferative agents. nih.govresearchgate.net

Contribution to the Development of Complex Organic Scaffolds

The utility of this compound extends beyond the synthesis of simple heterocycles to the construction of more complex and multifunctional organic scaffolds. researchgate.netmdpi.com It acts as a versatile building block that can introduce the N-(2,5-dimethylphenyl)acetamide moiety into larger molecules. mdpi.com The 2,5-dimethylphenyl scaffold itself is a recognized structural feature in compounds with antimicrobial properties. mdpi.com

By reacting with various nucleophiles, such as thiols or amines present in other complex molecules, it facilitates the linking of different structural units. researchgate.netwho.int For example, N-aryl 2-haloacetamides are used as precursors to synthesize N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, which can then undergo further condensation and cyclization reactions to generate elaborate polycyclic systems, including pyrazole (B372694) and thiazolin-4-one derivatives. researchgate.net This modular approach allows chemists to systematically build complex molecular diversity from relatively simple starting materials. nih.gov

Strategic Applications in Medicinal Chemistry Precursor Synthesis

This compound is a strategic precursor in the synthesis of molecules with potential therapeutic value. jk-sci.commdpi.com The heterocycles and complex scaffolds derived from it are frequently the subject of biological evaluation.

Key research findings include:

Enzyme Inhibition: Oxadiazole derivatives synthesized from N-substituted 2-bromoacetamides have been screened for their inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. researchgate.net

Neurodegenerative Disease Research: Imidazo[1,2-b]pyridazine derivatives have been evaluated as potential imaging agents for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov

Antimicrobial Agents: The 2,5-dimethylphenyl scaffold is a feature in the development of new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. mdpi.com

Anti-proliferative Activity: Fused heterocyclic systems like imidazo[1,2-b]pyridazines have been designed and synthesized to study their anti-proliferative effects on human cancer cell lines. researchgate.net

| Precursor | Resulting Scaffold | Potential Therapeutic Application |

| N-Substituted 2-bromoacetamide | 1,3,4-Oxadiazole | Enzyme Inhibition researchgate.net |

| α-Haloamide | Imidazo[1,2-b]pyridazine | Amyloid Plaque Imaging nih.gov |

| 2-bromo-N-(aryl)acetamide | Fused Heterocycles | Anti-proliferative Agents researchgate.net |

| 2,5-dimethylphenyl containing precursor | Thiazole Derivatives | Antimicrobial Agents mdpi.com |

Summary of medicinal chemistry applications for scaffolds derived from 2-bromo-N-(aryl)acetamides.

Applications in Agrochemical Precursor Synthesis

In addition to medicinal chemistry, precursors structurally related to this compound have found applications in the agrochemical sector. researchgate.net N-Aryl 2-chloroacetamides, which share similar reactivity profiles with their bromo-analogues, are known to possess herbicidal properties. researchgate.net The reactive haloacetyl group is a key feature that allows these molecules to serve as building blocks for more complex herbicidal agents. researchgate.net This suggests that this compound is a potential intermediate for the synthesis of new agrochemicals, leveraging the established biological activity of this class of compounds. jk-sci.com

Future Research Directions and Unexplored Avenues for 2 Bromo N 2,5 Dimethylphenyl Acetamide

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The conventional synthesis of N-aryl acetamides typically involves the acylation of an aniline (B41778) with an appropriate acyl halide. ontosight.ai For 2-bromo-N-(2,5-dimethylphenyl)acetamide, this would likely involve the reaction of 2,5-dimethylaniline (B45416) with bromoacetyl chloride or bromoacetyl bromide. While effective, this method can be improved. Future research should focus on developing more efficient, scalable, and sustainable synthetic protocols.

Promising areas for investigation include:

Continuous Flow Synthesis: Transitioning the synthesis from batch to continuous flow processing could offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing side product formation compared to conventional heating.

Catalytic Approaches: Investigating novel catalysts for the amidation reaction could lower the activation energy, allowing the reaction to proceed under milder conditions and potentially with less waste.

| Methodology | Traditional Approach (Batch) | Proposed Future Direction | Potential Advantages |

| Process Type | Batch Reaction | Continuous Flow | Improved safety, scalability, and consistency |

| Energy Source | Conventional Heating | Microwave Irradiation | Drastically reduced reaction times, higher yields |

| Activation | Stoichiometric Base | Novel Catalytic Systems | Milder conditions, reduced waste, higher efficiency |

Advanced Derivatization Strategies for Targeted Molecular Design

The primary locus of reactivity in this compound is the electrophilic carbon atom attached to the bromine, making it an excellent substrate for nucleophilic substitution reactions. This provides a straightforward pathway to a wide array of derivatives. While studies have demonstrated the derivatization of similar chloro-acetamides with nucleophiles like 2-mercaptobenzimidazole (B194830) nih.gov, a systematic exploration for the title compound is lacking.

Future derivatization strategies should include:

Reaction with N-Nucleophiles: Using primary and secondary amines, azides, and various heterocyclic compounds (e.g., imidazoles, triazoles) to synthesize novel amino-acetamide and azido-acetamide derivatives. The synthesis of 2-azido-N-(2,6-dimethylphenyl)acetamide from its chloro-analogue demonstrates the feasibility of this approach. nih.gov

Reaction with S-Nucleophiles: Employing thiols, thiophenols, and thioamides to generate thioether and related sulfur-containing derivatives, which are prevalent in many biologically active molecules.

Reaction with O-Nucleophiles: Utilizing alcohols, phenols, and carboxylic acids to produce ether and ester-linked derivatives.

Carbon-Carbon Bond Formation: Exploring its use in classic C-C bond-forming reactions, such as in Friedel-Crafts alkylations or with organometallic reagents, to create derivatives with extended carbon skeletons.

| Nucleophile Class | Example Reagent | Resulting Derivative Class |

| Nitrogen | Aniline, Sodium Azide | N-Aryl Glycinamides, Azidoacetamides |

| Sulfur | Thiophenol | S-Aryl Thioglycolates |

| Oxygen | Phenol | Aryloxyacetamides |

| Carbon | Indole | C-Alkylated Indole Derivatives |

Integrated Computational and Experimental Approaches for Reaction Pathway Elucidation

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity. Integrating theoretical calculations with experimental work can accelerate the discovery process. Studies on similar phenylacetamide derivatives have successfully used computational methods to understand structural features and electronic properties. nih.govnih.gov

Future research should leverage these integrated approaches to:

Model Reaction Mechanisms: Use Density Functional Theory (DFT) to calculate transition state energies and reaction profiles for both the synthesis and derivatization of this compound. This can help in optimizing reaction conditions and predicting the feasibility of new transformations.

Predict Spectroscopic Properties: Calculate NMR, IR, and UV-Vis spectra for proposed derivatives to aid in their experimental characterization and structural confirmation.

Analyze Molecular Orbitals: Investigate the Frontier Molecular Orbitals (HOMO-LUMO) to understand the molecule's reactivity, stability, and electronic properties, guiding the design of new derivatives with desired electronic characteristics.

Exploration of its Reactivity with Emerging Reagents and Catalytic Systems

The carbon-bromine bond in this compound is a versatile functional group that can participate in a variety of modern synthetic transformations beyond simple nucleophilic substitution. Research on related aryl bromides has shown successful application in palladium-catalyzed Suzuki cross-coupling reactions. researchgate.net

Unexplored avenues for reactivity include:

Transition-Metal Catalyzed Cross-Coupling: Systematically investigating its utility in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, using the C-Br bond as a handle for complex molecule synthesis.

Photoredox Catalysis: Exploring its reactivity under photoredox conditions, which could enable novel, radical-mediated transformations under mild conditions that are not accessible through traditional thermal methods.

Multicomponent Reactions (MCRs): Designing and testing one-pot MCRs where this compound serves as a key building block, offering a highly efficient route to complex molecular scaffolds.

Development of High-Throughput Synthesis and Screening Methodologies

To fully explore the chemical space accessible from this compound, high-throughput methodologies are essential. The development of automated or parallel synthesis platforms would enable the rapid creation of large libraries of derivatives based on the strategies outlined in section 6.2.

This approach involves:

Parallel Synthesis: Using multi-well plates to run numerous derivatization reactions simultaneously under varied conditions or with a diverse set of reactants.

Automated Purification: Integrating automated purification systems to handle the output of parallel synthesis, rapidly providing pure compounds for analysis and screening.

High-Throughput Screening (HTS): Coupling the synthesis platform with HTS assays to quickly evaluate the biological or material properties of the newly synthesized compound libraries, accelerating the discovery of lead compounds for various applications.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is a critical future direction. The goal is to minimize the environmental impact of the chemical process.

Key areas for improvement include:

Solvent Selection: Replacing traditional volatile organic solvents (VOCs) with greener alternatives such as water, supercritical fluids (e.g., scCO₂), ionic liquids, or deep eutectic solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. This could involve exploring catalytic addition reactions as an alternative to substitution pathways.

Use of Renewable Feedstocks: Investigating routes that begin from bio-based starting materials rather than petroleum-derived feedstocks.

Catalyst-Free Conditions: Developing synthetic methods that can proceed efficiently without the need for a catalyst, particularly those based on heavy metals.

| Green Chemistry Principle | Conventional Method | Proposed Green Alternative |

| Solvent | Dichloromethane, Toluene | Water, Ionic Liquids, Supercritical CO₂ |

| Catalysis | Stoichiometric base/reagents | Recyclable catalysts, biocatalysis, or catalyst-free methods |

| Energy | Conventional thermal heating | Microwave, Ultrasound, Mechanochemistry |

| Atom Economy | Substitution reactions | Catalytic addition reactions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-(2,5-dimethylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2,5-dimethylaniline with bromoacetyl bromide in dichloromethane at 273 K, followed by purification via recrystallization. Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometric ratios. For example, triethylamine is often used as a base to neutralize HBr byproducts, and slow evaporation from methylene chloride yields high-purity crystals .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation requires multi-technique analysis:

- X-ray crystallography : Resolves dihedral angles between aromatic rings and amide groups, critical for understanding steric interactions (e.g., dihedral angles ~44–77° observed in analogs) .

- NMR spectroscopy : Key signals include δ ~2.2 ppm (methyl groups on phenyl), δ ~4.0 ppm (CH2 adjacent to Br), and δ ~8.0 ppm (amide NH).

- Mass spectrometry : Confirm molecular ion peaks at m/z 256.1 (C10H12BrNO) .

Q. What analytical methods are suitable for purity assessment and impurity profiling?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Impurities like bromoacetylated byproducts can be quantified via spiked reference standards .

- TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane (3:7) as eluent.

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the 2,5-dimethylphenyl group slows axial coordination to palladium catalysts. Computational modeling (DFT) can predict activation energies for ligand exchange, while kinetic studies under inert atmospheres (e.g., argon) minimize side reactions. Adjusting ligand systems (e.g., XPhos vs. SPhos) improves yield in sterically challenging systems .

Q. What strategies resolve contradictions in biological activity data for structural analogs of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from conformational flexibility or assay conditions. Strategies include:

- Crystallographic studies : Compare binding modes of analogs (e.g., N-(2,5-dichlorophenyl) derivatives) to target proteins .

- SAR analysis : Systematically vary substituents (e.g., Br vs. Cl, methyl vs. methoxy) and correlate with activity trends using multivariate regression .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic) at 40°C for 24–72 hours. Monitor degradation via HPLC-MS to identify products (e.g., dehalogenation or hydrolysis).

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What computational tools are effective for predicting intermolecular interactions in cocrystals or host-guest systems?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Screen potential coformers (e.g., succinic acid) for hydrogen-bonding propensity (amide N–H⋯O interactions).

- Hirshfeld surface analysis : Quantify interaction types (e.g., Br⋯H contacts) in crystal packing using CrystalExplorer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.